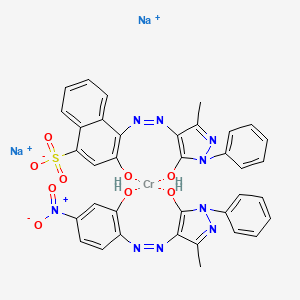
2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)” is a complex organic molecule that features multiple functional groups, including azo, nitro, hydroxy, and sulfonate groups. This compound is likely to be used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:
Formation of the Azo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.
Introduction of Nitro and Hydroxy Groups: These functional groups can be introduced through nitration and subsequent reduction or hydrolysis reactions.
Formation of Pyrazolone Ring: This involves cyclization reactions using appropriate precursors.
Chromate Complex Formation: The final step would involve complexation with chromate ions in the presence of sodium ions to form the sodium salt.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Due to the presence of nitro and azo groups.
Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the aromatic rings.
Complexation Reactions: With metal ions due to the presence of sulfonate and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc dust.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation might lead to the formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Dye and Pigment Industry: Due to the presence of azo groups, which are known for their vibrant colors.
Analytical Chemistry: As a reagent for detecting metal ions or other analytes.
Biology and Medicine
Biological Staining: For visualizing cellular components under a microscope.
Pharmaceuticals: Potential use as a drug or drug intermediate due to its complex structure.
Industry
Catalysts: In various chemical reactions due to the presence of chromate ions.
Material Science: As a component in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
As a Dye: The azo group would interact with the substrate, leading to color formation.
As a Catalyst: The chromate ion would facilitate redox reactions by alternating between different oxidation states.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Such as methyl orange and Congo red.
Chromate Complexes: Such as potassium dichromate and sodium chromate.
Propiedades
Fórmula molecular |
C36H28CrN9Na2O9S+ |
|---|---|
Peso molecular |
860.7 g/mol |
Nombre IUPAC |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1/p-1 |
Clave InChI |
RNENDSQHMXUDBE-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















